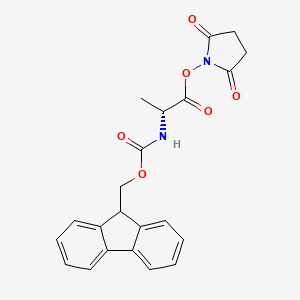

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)

描述

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester, commonly referred to as Fmoc-D-Ala-OSu, is a chemical compound used extensively in organic synthesis, particularly in the field of peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amino acids during peptide chain assembly.

Synthetic Routes and Reaction Conditions:

Fmoc-Cl Method: The Fmoc group can be introduced by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Fmoc-OSu Method: Another common method involves reacting D-alanine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of Fmoc-D-Ala-OSu involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes purification steps such as recrystallization or chromatography.

Types of Reactions:

Peptide Bond Formation: Fmoc-D-Ala-OSu is primarily used in peptide synthesis, where it reacts with amino groups of other amino acids to form peptide bonds.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or diethylamine, to expose the free amine group for further reactions.

Common Reagents and Conditions:

Fmoc-Cl: Fluorenylmethyloxycarbonyl chloride

Fmoc-OSu: 9-Fluorenylmethylsuccinimidyl carbonate

Base: Triethylamine, piperidine, diethylamine

Solvents: Dichloromethane, dimethylformamide (DMF)

Major Products Formed:

Peptides: The primary product is the peptide chain formed by the sequential addition of amino acids.

Deprotected Amino Acids: Free D-alanine after deprotection of the Fmoc group.

科学研究应用

Fmoc-D-Ala-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: It is a key reagent in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.

Protein Engineering: Used in the modification and engineering of proteins for research and therapeutic purposes.

Drug Development: Employed in the synthesis of peptide-based drugs and in the study of enzyme inhibitors.

Biomolecular Research: Utilized in the study of protein-protein interactions and the development of diagnostic tools.

作用机制

The mechanism by which Fmoc-D-Ala-OSu exerts its effects involves the formation of peptide bonds through nucleophilic attack by the amino group of another amino acid on the carbonyl carbon of Fmoc-D-Ala-OSu. The Fmoc group protects the amino group during the reaction, and its removal under basic conditions allows for the continuation of peptide chain elongation.

Molecular Targets and Pathways Involved:

Amino Acids: The primary molecular target is the amino group of other amino acids.

Peptide Chains: The pathway involves the stepwise addition of amino acids to form peptide chains.

相似化合物的比较

Fmoc-L-Alanine: Used for L-alanine in peptide synthesis.

Fmoc-Glycine: Used for glycine in peptide synthesis.

Fmoc-Phenylalanine: Used for phenylalanine in peptide synthesis.

生物活性

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester, commonly referred to as Fmoc-D-Ala-OSu, is a significant compound in peptide synthesis and biochemistry. Its utility spans various biological applications, including the development of therapeutic peptides and the study of protein interactions. This article delves into the biological activity of Fmoc-D-Ala-OSu, highlighting its mechanisms, applications, and relevant research findings.

Overview of Fmoc-D-Ala-OSu

Fmoc-D-Ala-OSu is a derivative of D-alanine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a succinimidyl ester moiety. The Fmoc group serves as a temporary protective group during solid-phase peptide synthesis (SPPS), while the succinimidyl ester facilitates coupling reactions with amino acids or peptides.

The mechanism of action for Fmoc-D-Ala-OSu primarily involves its role in peptide synthesis:

- Protection and Activation : The Fmoc group protects the amino group of D-alanine, preventing unwanted side reactions during synthesis. Upon treatment with a base (commonly piperidine), the Fmoc group is removed, allowing for the formation of peptide bonds.

- Coupling Efficiency : The succinimidyl ester enhances the reactivity of D-alanine in coupling reactions, promoting efficient linkage to other amino acids or peptide chains .

Biological Applications

Fmoc-D-Ala-OSu is utilized in several biological contexts:

- Peptide Synthesis : It is widely used in SPPS to create peptides with specific sequences and functionalities. This method is favored for its efficiency and ability to produce high-purity products .

- Therapeutic Peptides : The compound plays a crucial role in synthesizing therapeutic peptides, including those with antimicrobial properties or hormone analogs .

- Protein Interaction Studies : Fmoc-D-Ala-OSu can be employed to investigate protein-protein interactions and receptor-ligand binding dynamics.

Research Findings

Recent studies have highlighted various aspects of Fmoc-D-Ala-OSu's biological activity:

- Synthesis Optimization : Researchers have optimized synthetic pathways for Fmoc-D-Ala derivatives, achieving high yields and purity. For instance, multigram quantities can be prepared using cost-effective methods .

- Role in Neurological Research : D-amino acids, including D-alanine, have been implicated in neurological functions. Altered levels of D-amino acids are associated with conditions such as schizophrenia and Alzheimer's disease, suggesting potential therapeutic targets involving Fmoc-D-Ala derivatives .

Case Studies

- Therapeutic Applications : A study investigated the incorporation of D-amino acids into peptide sequences to enhance stability and biological activity. The results indicated that peptides containing Fmoc-D-Ala exhibited improved resistance to enzymatic degradation compared to their L-amino acid counterparts.

- Cancer Research : Another study explored the use of D-alanine derivatives in targeting cancer cells. The findings demonstrated that peptides synthesized with Fmoc-D-Ala could selectively bind to cancer cell receptors, providing insights into potential drug delivery systems.

Comparative Analysis

The following table summarizes key characteristics and applications of Fmoc-D-Ala-OSu compared to other similar compounds:

| Compound | Role in Synthesis | Biological Application | Stability |

|---|---|---|---|

| Fmoc-D-Ala-OSu | Peptide coupling | Therapeutic peptides | High |

| Fmoc-L-Ala-OSu | Peptide coupling | General peptide synthesis | Moderate |

| Boc-D-Ala | Peptide coupling | Limited due to racemization | Low |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140150 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198543-47-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198543-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。